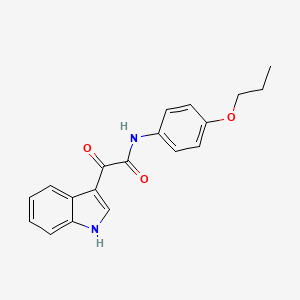
2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide, also known as GW1516, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to an increase in fatty acid oxidation and a decrease in glucose utilization, resulting in an overall increase in energy expenditure. This mechanism of action makes 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide a potential therapeutic agent for the treatment of metabolic disorders.
Biochemical and Physiological Effects
2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide has been shown to have several biochemical and physiological effects, including an increase in fatty acid oxidation, a decrease in glucose utilization, an increase in endurance and performance, and a decrease in inflammation. These effects make 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide a potential therapeutic agent for the treatment of metabolic disorders and a potential performance-enhancing agent in sports.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide in lab experiments is its specificity for PPARδ, which allows for a more targeted approach to studying the effects of PPARδ activation. However, one of the limitations of using 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide in lab experiments is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide, including further investigation into its potential therapeutic applications in the treatment of metabolic disorders, further investigation into its potential performance-enhancing effects in sports, and further investigation into its potential applications in environmental science. Additionally, future studies should focus on developing safer and more effective PPARδ agonists that can be used in a variety of experimental settings.
Méthodes De Synthèse
The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide involves the reaction of 4-propoxyphenylacetic acid with 1H-indole-3-carboxaldehyde in the presence of acetic anhydride and pyridine. The resulting intermediate is then treated with hydrazine hydrate and acetic anhydride to yield the final product.
Applications De Recherche Scientifique
2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide has been extensively studied for its potential applications in various fields, including medicine, sports science, and environmental science. In medicine, this compound has shown promising results in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. In sports science, 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide has been studied for its potential applications in enhancing endurance and performance. In environmental science, this compound has been studied for its potential applications in reducing air pollution.
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-11-24-14-9-7-13(8-10-14)21-19(23)18(22)16-12-20-17-6-4-3-5-15(16)17/h3-10,12,20H,2,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASYAPVQPOCBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

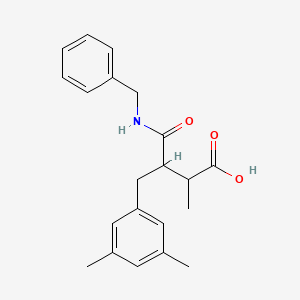
![5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5106160.png)
![2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5106163.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B5106171.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5106173.png)
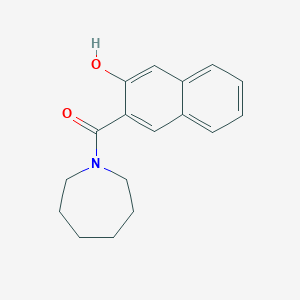
![2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride](/img/structure/B5106183.png)
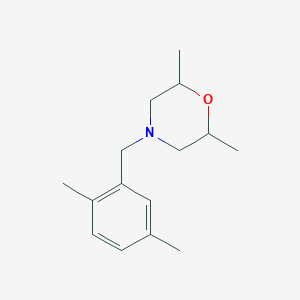
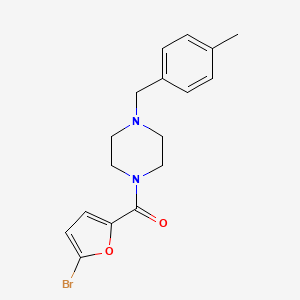
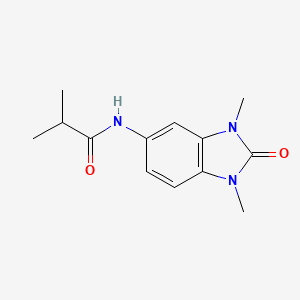


![methyl 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5106245.png)
![5-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-methoxyphenol](/img/structure/B5106246.png)